Fosmidomycin Sodium, a phosphonic acid-containing antibiotic, has garnered attention due to its unique mechanism of action and its potential applications in various fields. This antibiotic has been studied for its effects on bacterial isoprenoid synthesis, which is crucial for the survival and growth of bacteria. The studies have explored its synergistic effects with other antimicrobial agents, its analogues, and the detailed mechanism of action that differentiates it from other antibiotics1 2 3 4.
Plant Research: Researchers have utilized Fosmidomycin Sodium to study the role of the DOXP pathway in the production of specific plant metabolites. One study explored its impact on ajmalicine accumulation, a marker of monoterpenoid indole alkaloid production in Catharanthus roseus cells []. Another study examined the effect of Fosmidomycin Sodium on tanshinone production in Salvia miltiorrhiza hairy roots, specifically focusing on its interaction with the MEP pathway [].
Parasite Research: Fosmidomycin Sodium exhibits potent antimalarial activity by inhibiting the DOXP pathway in Plasmodium species. This pathway is absent in humans, making it an attractive target for antimalarial drug development [].
The primary mechanism by which Fosmidomycin exerts its antibacterial effects is through the inhibition of the non-mevalonate pathway. Specifically, it targets the 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) enzyme, which is essential for the biosynthesis of isoprenoids in bacteria, plasmodium parasites, and higher plants3. Fosmidomycin causes Escherichia coli cells to become spheroplasts or swollen cells, indicating a disruption in cell wall integrity. However, it does not inhibit the enzymatic reactions of cell wall synthesis directly. Instead, it reduces the amount of menaquinones and ubiquinones, suggesting that the inhibition of a common precursor of these isoprenoids, possibly farnesyl pyrophosphate, is the main site of its antibacterial activity1.
Fosmidomycin has shown a broad spectrum of biological activities, not only as an antibacterial but also as an antimalarial and herbicidal agent. Its ability to inhibit a pathway that is not present in mammals makes it a promising candidate for selective targeting of pathogens. The antibiotic has demonstrated synergy with other antimicrobial agents, such as penicillins, cephalosporins, and trimethoprim, enhancing its effectiveness against a range of Enterobacteriaceae and Pseudomonas isolates. This synergy is particularly notable in strains that are resistant to other antibiotics, suggesting that Fosmidomycin could play a role in overcoming antimicrobial resistance2. Additionally, the development of Fosmidomycin analogues with N-hydroxyimidazole and N-hydroxyimidazolone as a chelating unit has expanded the potential applications of this compound, potentially leading to new therapeutic agents with improved efficacy and pharmacokinetic properties3.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9